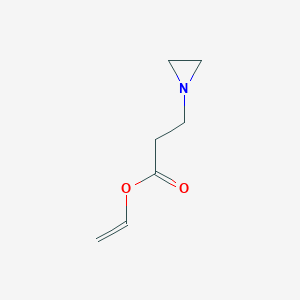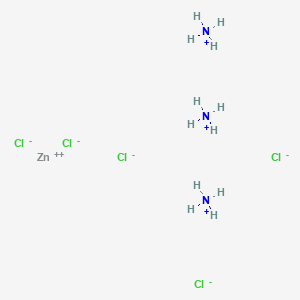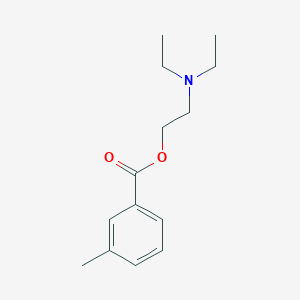
(R)-2-Acetamido-2-phenylacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R)-2-Acetamido-2-phenylacetic acid involves advanced catalytic processes and chemical reactions that allow for efficient production and modification of its structure for various applications. For instance, the Rhodium(III)-catalyzed redox-neutral weak O-coordinating vinylation and allylation of arylacetamides, as described by Subramanian Jambu and M. Jeganmohan (2019), presents a method for synthesizing ortho-vinylated arylacetamides, which can be further converted into useful derivatives including ortho-vinylated phenyl acetic acid (Jambu & Jeganmohan, 2019).
Molecular Structure Analysis
The molecular structure of (R)-2-Acetamido-2-phenylacetic acid is crucial for its chemical behavior and reactivity. Studies, such as the one on the crystal structure and molecular docking analysis of related compounds by G. Sharma et al. (2018), provide insight into the arrangement of atoms within the molecule and how this influences its interaction with other molecules (Sharma et al., 2018).
Chemical Reactions and Properties
The compound's involvement in chemical reactions highlights its reactivity and potential for forming various derivatives. Research by R. Galeazzi, G. Mobbili, and M. Orena (1996) on the synthesis of diastereomerically pure pyrrolidin-2-ones from N-(2-alken-1-yl)amides mediated by Mn(III) showcases the chemical versatility of related structures in forming biologically active amino acids (Galeazzi, Mobbili, & Orena, 1996).
Physical Properties Analysis
Understanding the physical properties of (R)-2-Acetamido-2-phenylacetic acid, such as solubility, melting point, and crystalline structure, is essential for its application in various fields. Studies like the one by I. Guzei, Alan R. Gunderson, and N. Hill (2010) provide detailed descriptions of these properties for related compounds, offering insights into how these properties might be tailored for specific uses (Guzei, Gunderson, & Hill, 2010).
Chemical Properties Analysis
The chemical properties of (R)-2-Acetamido-2-phenylacetic acid, such as reactivity with other compounds, stability under various conditions, and its behavior in chemical syntheses, are critical for its effective utilization. The work by A. Karmakar and J. Baruah (2008) on the receptor for acid binding showcases the compound's reactivity and potential for forming complex structures with specific functions (Karmakar & Baruah, 2008).
Aplicaciones Científicas De Investigación
- Siderophores Biosynthesis
- Field : Biochemistry
- Application : Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . “®-2-Acetamido-2-phenylacetic acid” could potentially be involved in the biosynthesis of these siderophores .
- Method : The biosynthesis of siderophores involves nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . The exact role of “®-2-Acetamido-2-phenylacetic acid” in these pathways is not specified .
- Results : The production of siderophores helps organisms cope with iron-limited conditions . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Direcciones Futuras
This involves discussing ongoing research involving the compound, potential future applications, and areas where further study is needed.
For a specific compound like “®-2-Acetamido-2-phenylacetic acid”, you would need to consult scientific literature or databases for detailed information in each of these categories. Please note that not all categories may be applicable or available for all compounds. If you have access to scientific databases or journals, they can be a valuable resource for this kind of information. If you need help understanding any specific scientific concepts or terms, feel free to ask!
Propiedades
IUPAC Name |
(2R)-2-acetamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)







![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)




